molecular formula C13H20Cl2N4 B12233458 N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12233458
M. Wt: 303.2 g/mol
InChI Key: AMQTUNOASUEDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzyl chloride with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Reduced derivatives such as this compound hydride.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
  • N-[4-(Dimethylamino)benzyl]-1-pentyl-1H-benzimidazol-2-amine

Uniqueness

N-[4-(Dimethylamino)benzyl]-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the combination of a dimethylamino group with a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H20Cl2N4

Molecular Weight

303.2 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C13H18N4.2ClH/c1-16(2)13-6-4-11(5-7-13)8-14-12-9-15-17(3)10-12;;/h4-7,9-10,14H,8H2,1-3H3;2*1H

InChI Key

AMQTUNOASUEDDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.